molecular formula C23H22BrN3O4 B297657 Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B297657
M. Wt: 484.3 g/mol
InChI Key: UMSXDUOZFKFMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as Methyl 1-ADAMANTYL-5-BROMO-4,6-DIOXO-1,4,5,6-TETRAHYDROPYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE, is a chemical compound that has several scientific research applications.

Mechanism of Action

The mechanism of action of Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer and anti-inflammatory effects. However, there are also limitations to its use in lab experiments. It is not well understood how it works at the molecular level, and its potential side effects and toxicity are not fully known.

Future Directions

There are several future directions for the study of Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One direction is to further investigate its potential as an anti-cancer agent and develop it into a therapeutic drug. Another direction is to study its potential as an anti-inflammatory and neuroprotective agent. Additionally, more research is needed to understand its mechanism of action and potential side effects and toxicity.

Synthesis Methods

The synthesis of Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves a multi-step process. The first step involves the reaction of 1-adamantylamine with 4-bromobenzaldehyde to produce the intermediate compound 1-(1-adamantyl)-4-bromobenzaldehyde. The second step involves the reaction of the intermediate compound with ethyl acetoacetate to produce the final product, Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate.

Scientific Research Applications

Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as a neuroprotective agent due to its ability to protect neurons from oxidative stress.

properties

Product Name

Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Molecular Formula

C23H22BrN3O4

Molecular Weight

484.3 g/mol

IUPAC Name

methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C23H22BrN3O4/c1-31-22(30)18-17-19(21(29)26(20(17)28)16-4-2-15(24)3-5-16)27(25-18)23-9-12-6-13(10-23)8-14(7-12)11-23/h2-5,12-14H,6-11H2,1H3

InChI Key

UMSXDUOZFKFMMI-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

COC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.